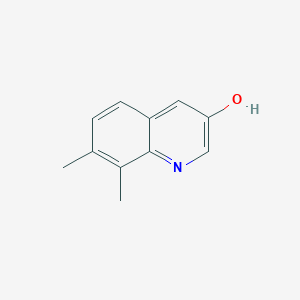

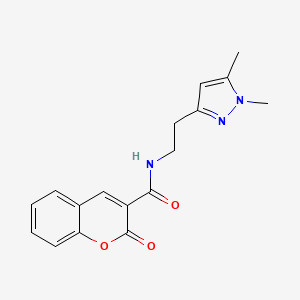

![molecular formula C24H25N3O3 B2396786 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637747-19-4](/img/structure/B2396786.png)

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

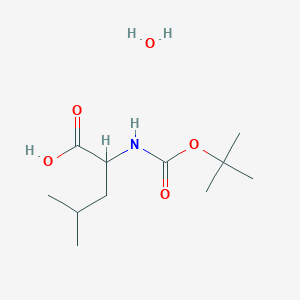

“3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound also contains a chromen-4-one moiety, which is a derivative of coumarin, a compound that exhibits a broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzimidazole ring, an ethyl group, a hydroxy group, a piperidinylmethyl group, and a chromen-4-one moiety . The benzimidazole ring is a significant component due to its broad range of chemical and biological properties .

Aplicaciones Científicas De Investigación

Antitumor and Anticancer Properties

Benzimidazole-chromenone derivatives have shown promise as potential antitumor agents. Researchers have synthesized and evaluated various analogs for their inhibitory activities against cancer cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These compounds may interfere with cancer cell growth, making them valuable candidates for further investigation.

Antiviral Activity

Imidazole-containing compounds often exhibit antiviral properties. Benzimidazole-chromenone derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, including prostate (DU-145), lung (A549), and cervical (HeLa) cells . Their potential antiviral effects make them relevant in the context of infectious diseases.

CO2 Adsorption

A specific derivative of benzimidazole-chromenone, known as TIBM-Cu, has been studied for its selective CO2 adsorption capacity. Due to its open metal sites and ideal pore size, TIBM-Cu outperforms other metal-organic frameworks (MOFs) in CO2 adsorption . This property could be valuable for carbon capture and storage applications.

DNA Interaction and Histidine Analogs

Given its structural similarity to histidine and its presence in DNA-based structures, benzimidazole-chromenone likely interacts with nucleic acids. Investigating its binding affinity and potential as a histidine mimic could provide insights into its biological roles.

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-2-15-12-16-22(29)18(24-25-19-8-4-5-9-20(19)26-24)14-30-23(16)17(21(15)28)13-27-10-6-3-7-11-27/h4-5,8-9,12,14,28H,2-3,6-7,10-11,13H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIKCUFLVAPASB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

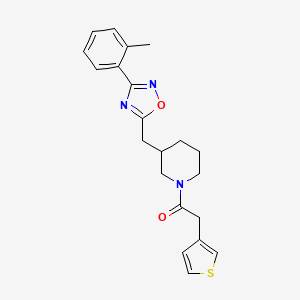

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396712.png)

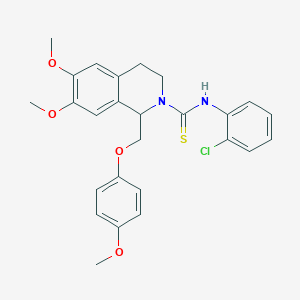

![4-[(2-Phenoxyethyl)sulfonyl]morpholine](/img/structure/B2396718.png)

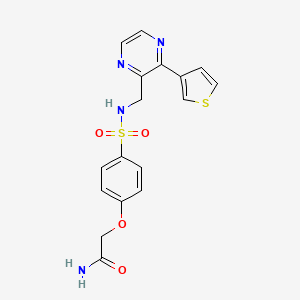

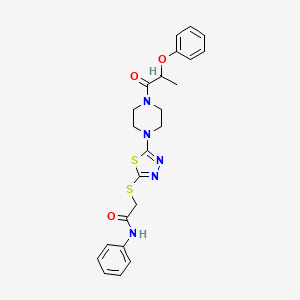

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2396720.png)